BenchChemオンラインストアへようこそ!

3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

medicinal chemistry structure-activity relationship thiophene regioisomerism

3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1787881-65-5) is a fully synthetic, heterocyclic small molecule (C13H14N2O3S2; MW 310.4 g/mol) that incorporates the privileged thiazolidine-2,4-dione (TZD) pharmacophore, a piperidine spacer, and a thiophene-3-carbonyl substituent. Computed descriptors from PubChem include an XLogP3-AA of 1.6, zero hydrogen bond donors, five hydrogen bond acceptors, and two rotatable bonds, establishing an initial physicochemical profile typical of lead-like TZD derivatives.

Molecular Formula C13H14N2O3S2
Molecular Weight 310.39
CAS No. 1787881-65-5
Cat. No. B2691695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
CAS1787881-65-5
Molecular FormulaC13H14N2O3S2
Molecular Weight310.39
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CSC=C3
InChIInChI=1S/C13H14N2O3S2/c16-11-8-20-13(18)15(11)10-1-4-14(5-2-10)12(17)9-3-6-19-7-9/h3,6-7,10H,1-2,4-5,8H2
InChIKeyJGTWJBCNNBXYQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Characterization of 3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1787881-65-5): Structural Identity and Computed Property Baseline


3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1787881-65-5) is a fully synthetic, heterocyclic small molecule (C13H14N2O3S2; MW 310.4 g/mol) that incorporates the privileged thiazolidine-2,4-dione (TZD) pharmacophore, a piperidine spacer, and a thiophene-3-carbonyl substituent . Computed descriptors from PubChem include an XLogP3-AA of 1.6, zero hydrogen bond donors, five hydrogen bond acceptors, and two rotatable bonds, establishing an initial physicochemical profile typical of lead-like TZD derivatives . The compound serves as a modular scaffold for drug-discovery programs targeting metabolic disorders, oncology, or inflammation, with the thiophene-3-carbonyl motif offering distinct electronic topology compared to the more common thiophene-2-carbonyl regioisomers .

Why Generic Substitution of 3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione Fails: Regioisomer-Dependent Pharmacology and Scaffold-Specific Property Cliffs


Thiazolidine-2,4-diones are not interchangeable. The position of the thiophene carbonyl attachment (C3 vs. C2) dictates electron distribution, steric accessibility, and ultimately target engagement . In-class analogs that replace the piperidine-4-yl linker with a pyrrolidine-3-yl or methylene spacer alter conformational flexibility and metabolic stability . Furthermore, the precise combination of the thiophene-3-carbonyl group with the TZD core creates a unique hydrogen-bonding and hydrophobic surface that cannot be replicated by simple N-phenyl or N-benzyl TZDs . These structural nuances can result in profound potency shifts, selectivity divergence, and differential ADMET profiles across closely related series, making direct substitution unreliable without side-by-side experimental confirmation .

Quantitative Differentiation Evidence for 3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione Versus Closest Structural Analogs


Thiophene-3-carbonyl Regioisomerism Confers Distinct Electronic and Steric Topology Compared to Thiophene-2-carbonyl Analog

The thiophene-3-carbonyl group positions the sulfur atom meta to the carbonyl attachment, generating a different electrostatic potential surface and dipole moment relative to the thiophene-2-carbonyl isomer . This regioisomeric shift alters the optimal orientation of the thiophene ring within target binding pockets, which can translate into measurable differences in IC50 values in kinase or nuclear receptor assays . Precise quantitative comparator data for this exact compound pair is not publicly available; however, SAR studies across TZD series consistently show that thiophene attachment regiochemistry modifies PPARγ EC50 by 2- to 50-fold and VEGFR-2 IC50 by more than 10-fold among closely related analogs .

medicinal chemistry structure-activity relationship thiophene regioisomerism

Piperidine-4-yl Linker Provides Conformational Rigidity Advantage Over Pyrrolidine-3-yl and Methylene Analogues

The piperidine-4-yl linker in the target compound positions the TZD ring in a pseudo-axial orientation that is distinct from the more flexible pyrrolidine-3-yl linkage found in compounds such as 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione . Literature on TZD-based inhibitors demonstrates that the one-carbon difference between piperidine and pyrrolidine linkers can shift ligand binding pose scores by >1.0 kcal/mol in docking studies and alter in vitro IC50 by >5-fold against targets like PIM kinases . Head-to-head quantitative data for the exact pair is not reported, but the scaffold-level trend is robust across multiple TZD series .

conformational analysis linker optimization thiazolidinedione

Computed Lipophilicity (XLogP3-AA = 1.6) Falls Within Optimal Lead-like Range for Oral Bioavailability Versus More Lipophilic TZD Congeners

The target compound's computed XLogP3-AA of 1.6 (PubChem) is notably lower than that of many clinically evaluated TZDs. For comparison, pioglitazone has an experimental LogP of approximately 2.4 and rosiglitazone approximately 2.1 . In TZD series, LogP values above 3.0 are frequently associated with increased cytochrome P450 inhibition liability and higher plasma protein binding . The lower lipophilicity of the target compound may therefore translate into a more favorable off-target and pharmacokinetic profile, although direct experimental confirmation is lacking.

ADMET lipophilicity drug-likeness

Zero Hydrogen Bond Donors and Five Acceptors Yield a Favorable Topological Polar Surface Area for Passive Permeability

The compound possesses zero hydrogen bond donors and five hydrogen bond acceptors, resulting in a calculated topological polar surface area (TPSA) of approximately 80.7 Ų . This TPSA value falls below the established 140 Ų threshold for oral absorption and below 90 Ų for blood-brain barrier penetration . In comparison, the TZD drug troglitazone has a TPSA of ~93 Ų . The favorable TPSA suggests potential for CNS exposure if desired, or good oral absorption if peripheral restriction is required via molecular weight optimization.

drug-likeness TPSA permeability

Recommended Research and Industrial Application Scenarios for 3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione


Selective Scaffold for Thiophene-Regioisomer-Dependent SAR Exploration in Kinase or Nuclear Receptor Programs

Teams investigating targets where heterocycle orientation critically influences potency should use this compound as the sole source of the thiophene-3-carbonyl topology, thereby avoiding the confounding SAR noise introduced by 2-thiophene regioisomers .

Hit-to-Lead Optimization Requiring Low Lipophilicity TZD Core

With a computed XLogP3-AA of 1.6 and a favorable TPSA of ~80.7 Ų, this compound is a superior starting point for oral or CNS-penetrant TZD programs compared to more lipophilic analogues like pioglitazone (LogP ~2.4) .

Conformationally Constrained Probe for PIM Kinase or PPARγ Binding Mode Studies

The rigid piperidine-4-yl linker provides a defined spatial relationship between the TZD warhead and the thiophene recognition element, making it a valuable tool compound for co-crystallization or molecular dynamics studies aimed at deciphering binding-mode energetics .

Base Intermediate for Parallel Library Synthesis

The unadorned TZD ring and the modifiable thiophene ring enable rapid diversification using established combinatorial chemistry protocols (e.g., alkylation, acylation, metal-catalyzed cross-coupling), allowing procurement of a single versatile building block rather than multiple pre-functionalized analogues .

Quote Request

Request a Quote for 3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.